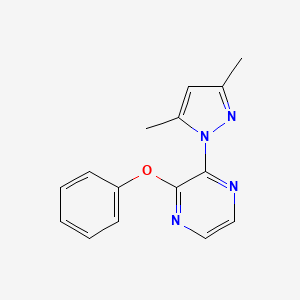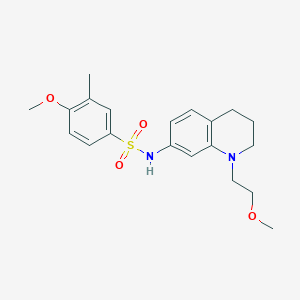
(3-(m-Tolyl)oxetan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(m-Tolyl)oxetan-3-yl)methanamine: is an organic compound with the molecular formula C₁₁H₁₅NO It features an oxetane ring, which is a four-membered cyclic ether, attached to a methanamine group and a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(m-Tolyl)oxetan-3-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable epoxide with a base can lead to the formation of the oxetane ring. Subsequent functionalization steps introduce the m-tolyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a key consideration in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(3-(m-Tolyl)oxetan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted amine compounds .
Aplicaciones Científicas De Investigación
(3-(m-Tolyl)oxetan-3-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (3-(m-Tolyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound useful in various biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)oxetane: Similar in structure but lacks the m-tolyl group.
3-Oxetanylmethanol: Contains a hydroxymethyl group instead of the methanamine group.
Oxetan-3-ylmethanamine: A simpler analog without the m-tolyl substitution .
Uniqueness
(3-(m-Tolyl)oxetan-3-yl)methanamine is unique due to the presence of both the oxetane ring and the m-tolyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
[3-(3-methylphenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNZYNFFLVGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
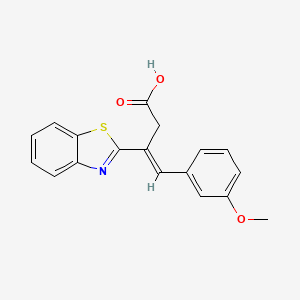
![4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2664989.png)
![3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)
![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
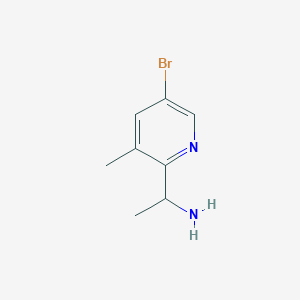
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
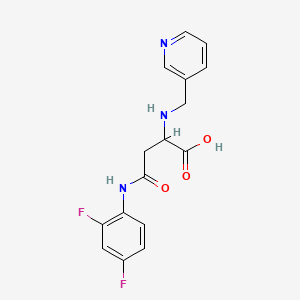
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)

